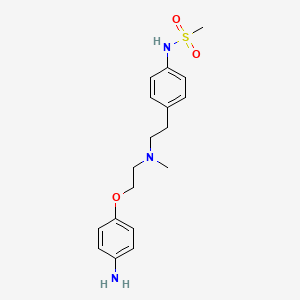![molecular formula C63H88CoN14O15P B13447351 cobalt(3+);[5-(5,6-dimethyl-2-oxo-3H-benzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide](/img/structure/B13447351.png)
cobalt(3+);[5-(5,6-dimethyl-2-oxo-3H-benzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “cobalt(3+);[5-(5,6-dimethyl-2-oxo-3H-benzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide” is a complex organometallic compound It features a cobalt ion coordinated with a variety of organic ligands, including benzimidazole derivatives and corrin ring structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the individual ligands. The benzimidazole derivative can be synthesized from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase . The corrin ring structure is typically synthesized through a series of organic reactions involving the condensation of pyrrole derivatives.
Industrial Production Methods
Industrial production of such complex compounds often involves biotechnological methods, including the use of genetically engineered microorganisms to produce the necessary ligands and assemble the final compound. This approach can be more efficient and environmentally friendly compared to purely chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation and Reduction: The cobalt ion can change its oxidation state, participating in redox reactions.
Substitution: Ligands coordinated to the cobalt ion can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require specific ligands and catalysts to proceed efficiently.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the cobalt ion can lead to the formation of cobalt(IV) complexes, while substitution reactions can yield a variety of cobalt-ligand complexes.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to undergo redox reactions and coordinate with different ligands.
Biology: The compound’s structure is similar to that of vitamin B12, making it useful in studies related to enzyme function and vitamin B12 metabolism.
Industry: It can be used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The compound exerts its effects primarily through its ability to coordinate with various ligands and participate in redox reactions. The cobalt ion serves as a central hub for these interactions, facilitating electron transfer and the formation of new chemical bonds. Molecular targets include cobalt-dependent enzymes and other metalloproteins.
Comparison with Similar Compounds
Similar Compounds
Vitamin B12: Shares a similar corrin ring structure and cobalt ion coordination.
Cobalamin Derivatives: Various derivatives of vitamin B12 with different ligands.
Other Cobalt Complexes: Includes compounds like cobalt(III) acetylacetonate and cobalt(II) chloride.
Uniqueness
This compound is unique due to its specific combination of ligands and the resulting structural complexity
Properties
Molecular Formula |
C63H88CoN14O15P |
|---|---|
Molecular Weight |
1371.4 g/mol |
IUPAC Name |
cobalt(3+);[5-(5,6-dimethyl-2-oxo-3H-benzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide |
InChI |
InChI=1S/C62H90N13O15P.CN.Co/c1-28-20-38-39(21-29(28)2)75(57(85)71-38)56-51(84)52(40(27-76)88-56)90-91(86,87)89-30(3)26-69-48(83)18-19-59(8)36(22-45(66)80)55-62(11)61(10,25-47(68)82)35(14-17-44(65)79)50(74-62)32(5)54-60(9,24-46(67)81)33(12-15-42(63)77)37(70-54)23-41-58(6,7)34(13-16-43(64)78)49(72-41)31(4)53(59)73-55;1-2;/h20-21,23,30,33-36,40,51-52,55-56,76,84H,12-19,22,24-27H2,1-11H3,(H16,63,64,65,66,67,68,69,70,71,72,73,74,77,78,79,80,81,82,83,85,86,87);;/q;-1;+3/p-2 |
InChI Key |
FKCDDNHKQYISKX-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=O)N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl 5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B13447286.png)
![1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde](/img/structure/B13447293.png)


![Bis(4-methoxy[1,1'-biphenyl]-3-yl) disulfide](/img/structure/B13447302.png)
![cis-3-{[(1R)-1-{4-[5-(4-Isobutylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}ethyl]amino}cyclobutanecarboxylic acid](/img/structure/B13447306.png)
![1-(2-Chlorophenyl)-1,4,6,7-tetrahydro-4-(3-methylphenyl)-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid](/img/structure/B13447312.png)
![3-[2-(Methylamino)ethoxy]propan-1-ol](/img/structure/B13447320.png)



